molecular formula C23H25N5O2S B2493550 N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 894254-36-5

N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No. B2493550
CAS RN: 894254-36-5
M. Wt: 435.55
InChI Key: VTDUPDFFPHAYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . It is often used as a building block in medicinal chemistry due to its diverse activities .


Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various methods. One common method involves the one-pot condensation of 2-hydroxy-1,4-naphthoquinone, aldehydes, and 5-substituted-2-amino-1,3,4-thiadiazole . Another method involves the treatment of 2 with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine at room temperature .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities. The 1,3,4-thiadiazole moiety is characterized by the presence of the =N-C-S- group and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

1,3,4-Thiadiazoles can undergo various chemical reactions. For example, they can react with hydrazonoyl halides to form different nitrogen, oxygen, sulfur, and selenium containing compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives depend on their specific structure. Generally, these compounds are stable and exhibit low toxicity .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives depends on their specific structure and the biological activity they exhibit. For example, some 1,3,4-thiadiazole derivatives have been found to exhibit antitumor activities .

Safety and Hazards

While 1,3,4-thiadiazole derivatives generally exhibit low toxicity, the safety and hazards associated with a specific compound depend on its structure and the conditions under which it is used .

Future Directions

Future research on 1,3,4-thiadiazole derivatives could focus on synthesizing new derivatives with improved biological activities and lower toxicity. Additionally, more studies are needed to fully understand the mechanisms of action of these compounds .

properties

IUPAC Name

N-butyl-2-(2,5-dimethylanilino)-N-methyl-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-5-6-11-27(4)20(29)16-9-10-17-19(13-16)25-23-28(21(17)30)26-22(31-23)24-18-12-14(2)7-8-15(18)3/h7-10,12-13H,5-6,11H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDUPDFFPHAYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SC(=N3)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.